![molecular formula C26H26FN3O3 B2921055 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea CAS No. 1023435-48-4](/img/structure/B2921055.png)
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It includes a dihydroisoquinoline group, which is a type of nitrogen-containing heterocycle . The molecule also contains methoxy groups and a urea group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides have been studied . In these reactions, products of heterocyclization were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and aromatic rings. The presence of the dihydroisoquinoline group, methoxy groups, and a urea group contribute to the complexity of the molecule .Chemical Reactions Analysis
The compound, due to its complex structure, can potentially undergo a variety of chemical reactions. For example, the methoxy groups could potentially undergo demethylation under certain conditions. The dihydroisoquinoline group could potentially participate in various reactions involving the nitrogen atom .Scientific Research Applications
I have conducted a search for the specific compound “1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea” and its scientific research applications. However, there is limited information available on this exact compound. The search results provided information on related compounds and their reactions, which may suggest potential applications in synthesis and chemical reactions .
Future Directions
The future directions for this compound could involve further studies to understand its potential biological activities. For instance, it could be interesting to study its interaction with various biological targets, such as the sigma-2 receptor . Additionally, further studies could be conducted to explore its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-2 receptor , which has been identified as Tmem97 . This receptor is a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound interacts with the sigma-2 receptor, showing a high affinity for it . The interaction between the compound and the sigma-2 receptor leads to changes in intracellular calcium regulation and cholesterol homeostasis .
Biochemical Pathways
The sigma-2 receptor is involved in various biochemical pathways, particularly those related to calcium regulation and cholesterol homeostasis . The compound’s interaction with the sigma-2 receptor can affect these pathways, potentially leading to downstream effects such as changes in cellular metabolism and function .
Pharmacokinetics
Following oral administration, the compound shows rapid absorption, with peak plasma concentration (Cmax) occurring within 10 minutes of dosing . It also demonstrates adequate, absolute oral bioavailability of 29.0% , indicating a significant proportion of the administered dose reaches systemic circulation.
Result of Action
The interaction of the compound with the sigma-2 receptor can lead to various molecular and cellular effects. For instance, sigma-2 receptor agonists have been shown to relieve mechanical hyperalgesia in mouse models of chronic pain . Therefore, it’s plausible that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with the sigma-2 receptor and its subsequent effects.
properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O3/c1-16-4-7-20(14-22(16)27)30-26(31)29-19-8-5-17(6-9-19)12-23-21-15-25(33-3)24(32-2)13-18(21)10-11-28-23/h4-9,13-15H,10-12H2,1-3H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCIBIDNQMJPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

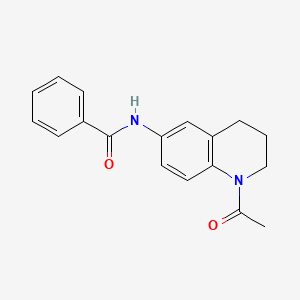

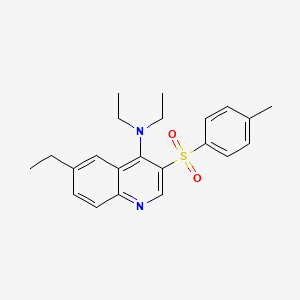
![3-[(Dimethylamino)methyl]-N-methylpyrrolidine-1-carboxamide](/img/structure/B2920976.png)
![5-((2-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2920977.png)

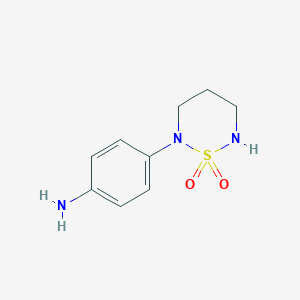
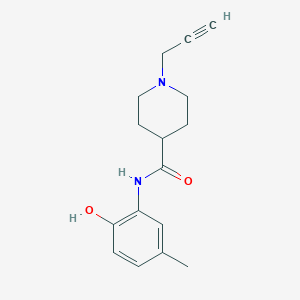
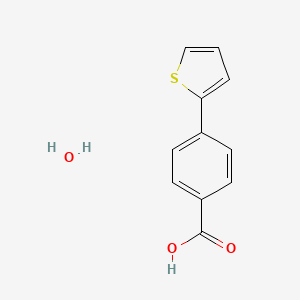
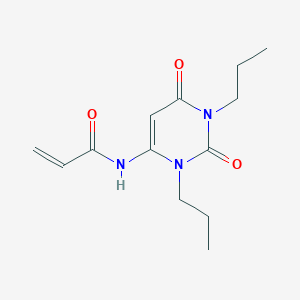
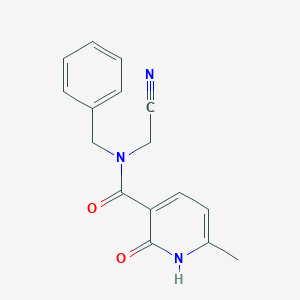
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2920991.png)
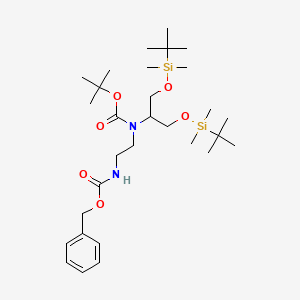
![7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2920995.png)